Apoptosis inducer 4
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Overview
Description
Apoptosis Inducer 4 is a compound known for its ability to selectively induce apoptosis, or programmed cell death, in malignant cells. This property makes it a promising candidate for cancer therapy, as it can target and eliminate cancer cells without affecting normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 4 involves several steps, including the solubilization and digestion of spores-crystal proteins with proteinase K . The molecular weight of the resulting protein is determined using SDS-PAGE, and its function is evaluated by MALDI-TOF MS analysis .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Bacillus thuringiensis, a Gram-positive and anaerobic bacterium, which produces parasporal inclusions during its sporulation phase . These inclusions contain endotoxin crystals that are toxic to certain insect larvae and have unique toxicity for malignant cells .
Chemical Reactions Analysis
Types of Reactions: Apoptosis Inducer 4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and function within the cell.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteinase K for digestion and various buffers for maintaining the appropriate pH and ionic strength . The reactions are typically carried out under controlled conditions to ensure the stability and activity of the compound.
Major Products Formed: The major products formed from the reactions involving this compound include digested peptides and activated proteins that can induce apoptosis in malignant cells .
Scientific Research Applications
Apoptosis Inducer 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein digestion and activation. In biology, it is employed to investigate the pathways involved in apoptosis and cell death. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity against malignant cells . In industry, it is used in the production of bioinsecticides and other biotechnological applications .
Mechanism of Action
The mechanism of action of Apoptosis Inducer 4 involves the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis . Specifically, this compound activates caspases 1, 3, and 9, leading to the intrinsic pathway of apoptosis . This pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of the apoptosome, which in turn activates the caspase cascade . The compound functions as a membrane transporter of the ABC family of transporters, facilitating the transport of apoptotic signals across the cell membrane .
Comparison with Similar Compounds
- TRAIL (TNF-related apoptosis-inducing ligand)
- DR5 (death receptor 5) antibodies
- Pyrrolo[2,3-d]pyrimidine derivatives
Properties
Molecular Formula |
C41H50O11S3 |
---|---|
Molecular Weight |
815.0 g/mol |
IUPAC Name |
4-O-[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-15-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] 1-O-[6-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]hexyl] butanedioate |
InChI |
InChI=1S/C41H50O11S3/c1-23-27-13-14-29-39-22-50-41(47,36(46)34(39)38(3,4)18-17-30(39)51-24(2)42)40(29,35(23)45)37(27)52-32(44)16-15-31(43)49-20-8-6-5-7-19-48-26-11-9-25(10-12-26)28-21-33(53)55-54-28/h9-12,21,27,29-30,34,36-37,46-47H,1,5-8,13-20,22H2,2-4H3/t27-,29-,30-,34+,36-,37+,39+,40-,41+/m0/s1 |
InChI Key |
YHSJGRJMOHLQJH-QYNTZTPGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H]([C@H]4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C |
Origin of Product |
United States |
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